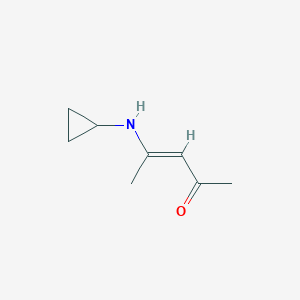
N3-PEG2-CH2CH2NHMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-PEG2-CH2CH2NHMe, also known as Azido-PEG2-C2-amine, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a bifunctional molecule containing an azide group and a secondary amine group. This compound is widely used in various fields of scientific research due to its unique chemical properties and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG2-CH2CH2NHMe typically involves the reaction of polyethylene glycol (PEG) with azide and amine functional groups. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of copper(I) as a catalyst to facilitate the formation of a triazole ring between the azide group and an alkyne group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
N3-PEG2-CH2CH2NHMe undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions with alkyne-containing molecules to form triazole linkages.
Reduction Reactions: The azide group can be reduced to an amine group under specific conditions.
Click Chemistry Reactions: The azide group can react with alkyne groups in the presence of a copper catalyst to form stable triazole rings.
Common Reagents and Conditions
Copper(I) Catalyst: Used in click chemistry reactions to facilitate the formation of triazole rings.
Reducing Agents: Such as hydrogen or palladium on carbon, used to reduce the azide group to an amine group.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), ethanol, and water.
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions.
Amine Derivatives: Formed through reduction reactions.
科学的研究の応用
N3-PEG2-CH2CH2NHMe has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and peptides.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of advanced materials and nanotechnology.
作用機序
The mechanism of action of N3-PEG2-CH2CH2NHMe involves its ability to form stable triazole linkages through click chemistry reactions. This property makes it an effective linker for attaching various molecules. The azide group can also be reduced to an amine group, allowing for further functionalization. The PEG spacer provides solubility and flexibility, enhancing the overall performance of the compound in various applications .
類似化合物との比較
Similar Compounds
N3-PEG2-CH2CH2NH2: Similar to N3-PEG2-CH2CH2NHMe but contains a primary amine group instead of a secondary amine group.
N3-PEG3-NH2: Contains an additional ethylene glycol unit, providing a longer PEG spacer.
Uniqueness
This compound is unique due to its secondary amine group, which offers different reactivity compared to primary amine-containing compounds. This allows for more selective and specific reactions in various applications .
特性
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-9-2-4-12-6-7-13-5-3-10-11-8/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHCZDVZXVAGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide](/img/structure/B8116727.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8116728.png)
![2-{6-[(2,4-Dimethoxyphenyl)methyl]-7-oxo-6-azabicyclo[3.2.1]oct-2-en-2-yl}-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8116732.png)
![tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8116739.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8116753.png)
![rac-tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8116758.png)







